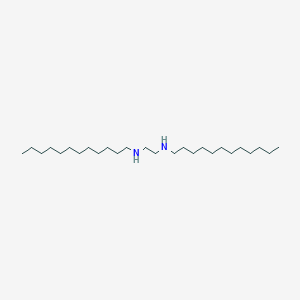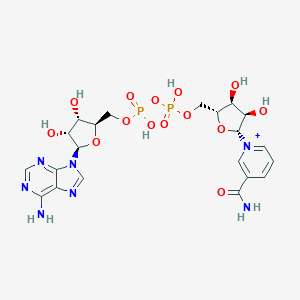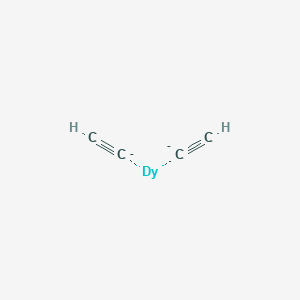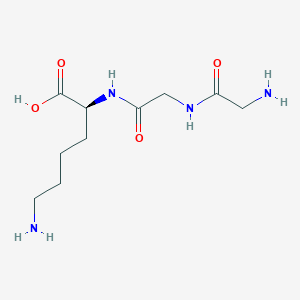
N,N'-Didodecyl-ethylenediamine
Overview
Description
“N,N’-Didodecyl-ethylenediamine” is a type of switchable tertiary amine Gemini surfactant . It is synthesized by two substitution reactions with 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine as main raw materials .
Synthesis Analysis
The synthesis of “N,N’-Didodecyl-ethylenediamine” involves two substitution reactions with 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine . The structure of the product was characterized by FTIR and 1H-NMR .Chemical Reactions Analysis
The surfactant displays a better surface activity after bubbling CO2 . This suggests that it may undergo some form of chemical reaction or physical change in the presence of CO2.Physical And Chemical Properties Analysis
The surfactant has good surface activity after bubbling CO2 . The critical micelle concentration (CMC), surface tension at CMC (γcmc), pC20 (negative logarithm of the surfactant’s molar concentration C20, required to reduce the surface tension by 20 mN/m), surface excess (Γmax) at air/solution interface, and the minimum area per surfactant molecule at the air/solution interface (Amin) were determined .Scientific Research Applications
Tribological Properties in Lubricants
N,N'-Didodecyl-ethylenediamine has been studied for its use as an additive in lubricants. It shows promise in enhancing the load-carrying capacity of polyethylene glycol (PEG 400), improving tribological properties like the pressure-bearing capacity (Dong Jin-xiang, 2013).
Surfactant Properties
This compound has been utilized in the synthesis of switchable tertiary amine Gemini surfactants. These surfactants exhibit enhanced surface activity after bubbling CO2, offering potential applications in fields requiring dynamic surface tension control (M. Zhou et al., 2017).
Corrosion Inhibition
N,N'-Didodecyl-ethylenediamine derivatives have been synthesized for use as corrosion inhibitors. These compounds demonstrate effectiveness in protecting steel against corrosion in acidic media, suggesting applications in industries where metal preservation is critical (G. Sığırcık et al., 2017).
Carbon Dot Synthesis
This compound has been utilized in the synthesis of nitrogen and sulfur co-doped carbon dots from garlic. These carbon dots can selectively detect Fe3+ ions, indicating potential applications in environmental monitoring and chemical sensing (Chun Sun et al., 2016).
Biodegradable Chelating Agents
In the context of environmentally friendly chelating agents, ethylenediamine derivatives like N,N'-Didodecyl-ethylenediamine may offer an alternative to traditional, less biodegradable agents. Such applications include water treatment, soil remediation, and agriculture (I. Pinto et al., 2014).
Nanostructured Materials
N,N'-Didodecyl-ethylenediamine and its derivatives have been explored for their potential in creating nanostructured materials like organogels. These materials could be used in various applications, including drug delivery systems and materials science (Yasutomo Yamamoto et al., 2016).
Fluorescent Metal Sensors
Compounds derived from N,N'-Didodecyl-ethylenediamine have been developed as fluorescent metal sensors. This application is critical in chemical analysis and environmental monitoring, where detecting specific metal ions accurately is essential (G. Klein et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N'-didodecylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZARSJEJMWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165537 | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Didodecyl-ethylenediamine | |
CAS RN |
15411-40-2 | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)


![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)






![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)